molecular formula C14H16Cl2N2O2 B027343 2-Methyl-6,7-dichloromelatonin CAS No. 104513-29-3

2-Methyl-6,7-dichloromelatonin

Cat. No. B027343
M. Wt: 315.2 g/mol
InChI Key: IKEWSFJJQOLSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6,7-dichloromelatonin (MDC) is a synthetic analogue of melatonin, a hormone that regulates sleep-wake cycles and has antioxidant properties. MDC was first synthesized in 1995 and has since been the subject of numerous scientific studies.

Mechanism Of Action

2-Methyl-6,7-dichloromelatonin is thought to exert its effects by binding to melatonin receptors in the brain and other tissues. It has been shown to have a higher affinity for the MT2 receptor than the MT1 receptor. 2-Methyl-6,7-dichloromelatonin has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which could contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2-Methyl-6,7-dichloromelatonin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain and other tissues. 2-Methyl-6,7-dichloromelatonin has also been shown to improve sleep quality and duration in animal models. Additionally, 2-Methyl-6,7-dichloromelatonin has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Methyl-6,7-dichloromelatonin has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for melatonin receptors. Additionally, 2-Methyl-6,7-dichloromelatonin has been shown to have low toxicity and few side effects in animal studies. However, 2-Methyl-6,7-dichloromelatonin is relatively new and has not been extensively studied in humans, so its safety and efficacy in humans are not yet well-established.

Future Directions

There are several future directions for research on 2-Methyl-6,7-dichloromelatonin. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-Methyl-6,7-dichloromelatonin has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease, so further studies are needed to determine whether it could be an effective treatment for this disease in humans. Another area of interest is its potential use in the treatment of sleep disorders. 2-Methyl-6,7-dichloromelatonin has been shown to improve sleep quality and duration in animal models, so further studies are needed to determine whether it could be an effective treatment for sleep disorders in humans. Additionally, further studies are needed to determine the safety and efficacy of 2-Methyl-6,7-dichloromelatonin in humans, particularly with regard to its long-term use.

Synthesis Methods

2-Methyl-6,7-dichloromelatonin can be synthesized from melatonin by a simple two-step reaction. First, melatonin is treated with thionyl chloride to form N-acetyl-5-chloro-tryptamine. This intermediate is then reacted with 2-methyl-4-nitrobenzoyl chloride in the presence of triethylamine to form 2-Methyl-6,7-dichloromelatonin. The purity of 2-Methyl-6,7-dichloromelatonin can be improved by recrystallization from ethanol.

Scientific Research Applications

2-Methyl-6,7-dichloromelatonin has been studied for its potential use in a variety of scientific research applications. It has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. 2-Methyl-6,7-dichloromelatonin has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 2-Methyl-6,7-dichloromelatonin has been studied for its potential use in the treatment of sleep disorders.

properties

CAS RN

104513-29-3

Product Name

2-Methyl-6,7-dichloromelatonin

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

N-[2-(6,7-dichloro-5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C14H16Cl2N2O2/c1-7-9(4-5-17-8(2)19)10-6-11(20-3)12(15)13(16)14(10)18-7/h6,18H,4-5H2,1-3H3,(H,17,19)

InChI Key

IKEWSFJJQOLSPU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C

Canonical SMILES

CC1=C(C2=CC(=C(C(=C2N1)Cl)Cl)OC)CCNC(=O)C

Other CAS RN

104513-29-3

synonyms

2-M-6,7-melatonin
2-methyl-6,7-dichloromelatonin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.